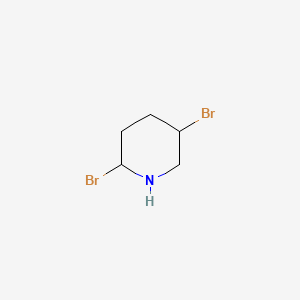

2,5-Dibromopiperidine

Beschreibung

Overview of Halogenated Piperidine (B6355638) Derivatives in Contemporary Organic Chemistry

Piperidine and its derivatives are fundamental nitrogen-containing heterocyclic structures that play a significant role in the pharmaceutical industry and are present in over twenty classes of drugs and numerous alkaloids. researchgate.net These compounds exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and central nervous system modulatory properties. researchgate.net The introduction of halogen atoms into the piperidine ring creates halogenated piperidine derivatives, which are crucial intermediates in organic synthesis. mdpi.comacs.org

The presence of halogens can influence the reactivity and biological activity of the piperidine scaffold. For instance, halogenated piperidines are utilized in the synthesis of more complex molecules through various reactions, such as intramolecular nucleophilic substitution. mdpi.com The development of efficient methods for constructing piperidine derivatives, including halogenated ones, is an active area of research, with a focus on avoiding expensive and toxic reagents and harsh reaction conditions. researchgate.netmdpi.com Modern synthetic strategies include one-pot reactions and catalytic processes to create a diverse range of substituted piperidines. mdpi.comnih.gov

Historical Context and Evolution of Research on 2,5-Dibromopiperidine

While specific historical details on the initial synthesis of this compound are not extensively documented in the provided search results, the broader context of piperidine chemistry dates back to the early 20th century. Research on halogenated piperidines, as part of the larger family of piperidine derivatives, has been ongoing for many decades. For example, a 1950 publication details the preparation and properties of certain halogenated 1-methyl-4-phenylpiperidines. acs.org

The synthesis of related compounds, such as 2,5-dibromopyridine (B19318), which serves as a precursor or a structurally analogous compound, has been a subject of interest for its applications in producing medicines, pesticides, and dyes. chemicalbook.comgoogle.comgoogle.com Patents from recent years describe various methods for synthesizing 2,5-dibromopyridine, highlighting the ongoing efforts to improve yield and efficiency. google.comgoogle.com The evolution of synthetic methods, such as the Favorskii rearrangement of dispirocyclic 3,5-dibromopiperidine (B1497920) to create spirocyclic nitroxides, demonstrates the continued exploration of the reactivity of dibrominated piperidine structures. mdpi.com

Significance of this compound as a Versatile Synthetic Intermediate and Building Block in Advanced Chemical Synthesis

This compound is a valuable and versatile building block in advanced chemical synthesis. Its significance stems from the differential reactivity of the two bromine atoms, which allows for selective functionalization at the C2 and C5 positions of the piperidine ring. This feature makes it a key intermediate in the synthesis of various complex molecules.

One notable application is in the synthesis of 2,5-disubstituted pyridine-based liquid crystals. researchgate.net By exploiting the different reactivities of the bromine atoms under Negishi coupling conditions, a series of these liquid crystals have been successfully synthesized. researchgate.net This highlights the compound's utility in materials science.

Furthermore, halogenated piperidines, in general, are precursors to a wide range of functionalized piperidines and other nitrogen-containing heterocycles. mdpi.comrsc.org For example, the synthesis of functionalized azepanes and piperidines can be achieved from bicyclic halogenated aminocyclopropane derivatives, which can be conceptually related to the reactivity of halogenated piperidines. rsc.org The ability to perform selective carbon-carbon bond formations, such as in Negishi coupling, makes this compound a crucial tool for synthetic chemists to construct complex molecular architectures. researchgate.net

Interactive Data Table: Properties of 2,5-Dibromopyridine

While specific data for this compound is limited in the search results, the properties of the related compound, 2,5-dibromopyridine, are available and presented below.

| Property | Value | Source |

| IUPAC Name | 2,5-dibromopyridine | nih.gov |

| Molecular Formula | C5H3Br2N | nih.govchemicalbook.com |

| Molecular Weight | 236.89 g/mol | nih.gov |

| InChI | InChI=1S/C5H3Br2N/c6-4-1-2-5(7)8-3-4/h1-3H | nih.gov |

| InChIKey | ZHXUWDPHUQHFOV-UHFFFAOYSA-N | nih.gov |

| SMILES | C1=CC(=NC=C1Br)Br | nih.gov |

Structure

3D Structure

Eigenschaften

Molekularformel |

C5H9Br2N |

|---|---|

Molekulargewicht |

242.94 g/mol |

IUPAC-Name |

2,5-dibromopiperidine |

InChI |

InChI=1S/C5H9Br2N/c6-4-1-2-5(7)8-3-4/h4-5,8H,1-3H2 |

InChI-Schlüssel |

HCTZZEWTUFVJMV-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(NCC1Br)Br |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 2,5 Dibromopiperidine

Direct Bromination Approaches to Piperidine (B6355638) Scaffolds

The direct halogenation of a pre-existing piperidine ring is conceptually the most straightforward approach to 2,5-dibromopiperidine. However, this method is fraught with challenges related to selectivity and reactivity. The piperidine nitrogen can be readily oxidized by electrophilic bromine sources, and controlling the position of bromination on the carbon framework is notoriously difficult.

Regioselective Bromination Techniques

Achieving regioselective bromination at the C-2 and C-5 positions of the piperidine ring is a significant hurdle. The electron-donating nature of the nitrogen atom activates the adjacent C-2 and C-6 positions towards electrophilic attack. Therefore, direct bromination would likely yield a mixture of products, with a preference for the 2- and 2,6-disubstituted derivatives.

To date, specific methods for the direct 2,5-dibromination of piperidine are not well-documented in scientific literature. Hypothetically, achieving 2,5-regioselectivity would necessitate the use of directing groups or specific catalysts that can overcome the inherent reactivity of the piperidine ring. Research into the regioselective halogenation of other heterocyclic systems, such as indazoles, has shown that reaction conditions can be tuned to achieve selective mono- or poly-halogenation, but this has not been extended to the piperidine core for this specific substitution pattern.

Stereoselective Bromination Methodologies

Assuming a regioselective method for 2,5-dibromination were developed, controlling the stereochemistry of the two new stereocenters would be the next critical step. The formation of either cis- or trans-2,5-dibromopiperidine would depend on the reaction mechanism. Electrophilic bromination of alkenes often proceeds through a bromonium ion intermediate, leading to anti-addition. A similar mechanism on a piperidine derivative could potentially offer some level of stereocontrol. However, without established protocols, any discussion on stereoselectivity remains speculative.

Synthesis via Ring-Closing Reactions and Subsequent Functionalization

A more plausible approach to this compound involves the construction of the piperidine ring through cyclization, followed by the introduction of the bromine atoms. This multi-step strategy offers greater control over the final substitution pattern.

Intramolecular Cyclization Strategies for Piperidine Ring Formation

The synthesis of the piperidine ring is a well-established field in organic chemistry. Numerous methods for intramolecular cyclization can be envisioned to create a 2,5-disubstituted piperidine precursor. For instance, an intramolecular aza-Michael reaction of an N-tethered alkene could be employed to form a piperidine ring with substituents at the 2 and 5 positions. mdpi.com The starting materials for such reactions can often be prepared from readily available acyclic precursors.

Another powerful strategy is the intramolecular carbenium ion-induced cyclization of N-tethered alkyne-benzyl alkanols, which can lead to substituted piperidines. bohrium.com While this specific method yields an exocyclic chloro-alkylidene moiety, it demonstrates the principle of forming the piperidine ring with a functional group that could potentially be converted to a bromine atom.

A general overview of intramolecular cyclization strategies for forming substituted piperidines is presented in the table below.

| Cyclization Strategy | Precursor Type | Catalyst/Reagent | Product Type |

| Aza-Michael Reaction | N-tethered alkenes | Organocatalyst (e.g., quinoline-based) | 2,5-disubstituted piperidines |

| Radical Cyclization | 1,6-enynes | Triethylborane | Polysubstituted alkylidene piperidines |

| Reductive Hydroamination/Cyclization | Alkynes with an amino group | Acid-mediated | Substituted piperidines |

| Oxidative Amination | Non-activated alkenes | Gold(I) complex | Substituted piperidines with an O-substituent |

Post-Cyclization Halogenation Protocols for the Introduction of Bromine Atoms

Once a suitably functionalized piperidine precursor is synthesized, the next step is the introduction of bromine atoms at the 2 and 5 positions. If the precursor contains hydroxyl groups at these positions, they could be converted to bromides using standard reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). If the precursor contains other functional groups, a variety of functional group interconversions could be employed. The choice of halogenation protocol would depend on the specific nature of the precursor and the desired stereochemistry.

Derivatization from Precursor Cyclic Nitrogen Compounds

The most promising, albeit indirect, route to this compound appears to be the derivatization of a pre-existing heterocyclic compound, namely 2,5-dibromopyridine (B19318). This approach leverages the well-established chemistry of pyridines.

The synthesis of 2,5-dibromopyridine can be achieved through various methods. One common approach involves the diazotization of 2-amino-5-bromopyridine (B118841) followed by a Sandmeyer-type reaction with a bromide source. chemicalbook.comgoogle.com Another method starts from 2-aminopyridine, which is first brominated to 2-amino-5-bromopyridine and then undergoes the same diazotization and bromination sequence. google.com

| Starting Material | Reagents | Key Steps | Reference |

|---|---|---|---|

| 2-Amino-5-bromopyridine | 1. 47% HBr, Liquid Bromine 2. NaNO₂ | Diazotization followed by bromination | chemicalbook.com |

| 2-Aminopyridine | 1. Acetic anhydride (B1165640) 2. Liquid Bromine 3. HBr, NaNO₂, CuBr | Acetylation, bromination to 2-amino-5-bromopyridine, then Sandmeyer reaction | google.com |

Once 2,5-dibromopyridine is obtained, the subsequent step would be the reduction of the aromatic ring to a piperidine. The hydrogenation of pyridines to piperidines is a common transformation, often carried out using catalysts such as rhodium, ruthenium, or palladium under a hydrogen atmosphere. rsc.org However, a significant challenge in the hydrogenation of halogenated pyridines is the potential for dehalogenation, where the bromine atoms are reductively removed. rsc.orgrsc.org

Recent studies on the hydrogenation of functionalized pyridines using a rhodium oxide catalyst under mild conditions have shown that dehalogenation is a common side reaction. rsc.org Therefore, careful selection of the catalyst and reaction conditions would be crucial to selectively reduce the pyridine (B92270) ring while preserving the C-Br bonds. Nanoparticle catalysts, for instance, have been shown to catalyze both dehalogenation and hydrogenation of aromatic compounds, highlighting the need for precise control over the catalytic system. researchgate.netacs.org

An alternative to direct hydrogenation could be the partial reduction of 2,5-dibromopyridine to a dihydropyridine (B1217469) intermediate, followed by further functionalization and reduction. The synthesis of polysubstituted piperidines from dihydropyridine precursors is a well-established strategy that allows for a high degree of stereocontrol. escholarship.orgrsc.orgrsc.org

Reduction and Halogenation of Related Nitrogen Heterocycles to Form the Piperidine Core

A primary route to this compound involves a two-stage process: the synthesis of an aromatic precursor, 2,5-dibromopyridine, followed by the reduction of the pyridine ring to the saturated piperidine core.

The synthesis of 2,5-dibromopyridine can be achieved from various starting materials, most commonly through diazotization of an aminopyridine followed by a Sandmeyer-type reaction, or through direct bromination of a hydroxypyridine. One common method starts with 2-aminopyridine, which is first brominated to 2-amino-5-bromopyridine. google.comgoogle.com This intermediate is then converted to a diazonium salt in the presence of hydrogen bromide and subsequently treated with a copper(I) bromide catalyst to yield 2,5-dibromopyridine. google.comgoogle.com Another approach involves the direct bromination of 2-hydroxypyridine (B17775) using brominating agents like N-Bromosuccinimide (NBS) or dibromohydantoin. patsnap.com

The key reaction conditions for forming the 2,5-dibromopyridine precursor are summarized below.

| Starting Material | Reagents | Catalyst | Temperature | Yield | Reference |

| 2-Amino-5-bromopyridine | HBr, NaNO2 | - | 0-5 °C | - | chemicalbook.com |

| 2-Amino-5-bromopyridine | HBr, NaNO2 | CuBr | -5 to 15 °C | 60-64% | google.comgoogle.com |

| 2-Hydroxypyridine | NBS | - | 15-25 °C | - | patsnap.com |

| 2-Hydroxypyridine | Dibromohydantoin | - | -10 to 25 °C | 92% | patsnap.com |

Once 2,5-dibromopyridine is obtained, the subsequent step is the reduction of the aromatic pyridine ring to form the saturated piperidine core. Pyridine is a highly deactivated aromatic system towards electrophilic substitution, and its reduction requires vigorous conditions. scribd.com Catalytic hydrogenation is the most common method for this transformation. This process typically involves hydrogen gas and a heterogeneous catalyst, such as platinum, palladium, or ruthenium, often under elevated pressure and temperature. The reaction reduces the double bonds within the pyridine ring to yield the corresponding piperidine. Applying this general principle, 2,5-dibromopyridine would be subjected to catalytic hydrogenation to yield this compound. The choice of catalyst and conditions is crucial to ensure the reduction of the ring without causing significant hydrodehalogenation (removal of the bromine atoms).

Conversion of Other Halogenated Piperidines (e.g., 3,5-Dibromopiperidine-2,6-dione precursors)

An alternative synthetic strategy involves the chemical transformation of other readily available halogenated piperidine precursors. One such potential precursor is 3,5-dibromopiperidine-2,6-dione. chemsrc.com While specific literature detailing the direct conversion of this dione (B5365651) to this compound is not prominent, the transformation is chemically plausible through standard functional group interconversions.

The synthesis would conceptually require the complete reduction of the two ketone (amide carbonyl) groups at the 2- and 6-positions of the piperidine ring. This type of reduction, converting a lactam to a cyclic amine, can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation under specific conditions. The challenge in such a transformation would be to achieve the selective reduction of the carbonyl groups without affecting the carbon-bromine bonds present at the 3- and 5-positions. It is also conceivable that a rearrangement could occur. Complex rearrangements, such as the Favorskii rearrangement, have been documented in related systems like 3,5-dibromo-4-oxo-2,2,6,6-tetramethylpiperidine, indicating that skeletal transformations in polysubstituted piperidines are a known synthetic pathway. mdpi.com

Catalytic Systems and Their Application in this compound Synthesis

Catalysis plays a pivotal role in the synthesis of this compound and its precursors, enhancing reaction rates, yields, and selectivity.

In the synthesis of the 2,5-dibromopyridine intermediate, a key catalytic step is the Sandmeyer reaction. This reaction utilizes catalytic amounts of copper(I) bromide (CuBr) to facilitate the conversion of the diazonium salt of 2-amino-5-bromopyridine into 2,5-dibromopyridine. google.comgoogle.com This catalytic process is more efficient and provides higher yields compared to uncatalyzed decomposition of the diazonium salt.

For the crucial reduction of the 2,5-dibromopyridine ring to the piperidine core, various catalytic systems are employed for pyridine hydrogenation. These are typically based on noble metals:

Ruthenium catalysts : Have shown effectiveness in the synthesis of piperidines from biomass-derived precursors like furfural, indicating their utility in hydrogenating N-heterocycles. researchgate.net

Palladium catalysts : Palladium on carbon (Pd/C) is a standard hydrogenation catalyst. Palladium is also used in various cross-coupling reactions involving dihalogenopyridines, demonstrating its versatility in pyridine chemistry. researchgate.net

Platinum catalysts : Platinum oxide (PtO₂, Adams' catalyst) is a powerful catalyst for the hydrogenation of aromatic rings, including pyridine. scribd.com

Biocatalysis represents an emerging frontier. Enzymes like purine (B94841) nucleoside phosphorylase (PNP) have been used to catalyze reactions on heterocyclic bases, suggesting a potential future for enzymatic routes in the synthesis of modified piperidines. rsc.org

The table below summarizes the catalytic systems applicable to the synthesis pathway.

| Synthetic Step | Catalyst | Function | Reference |

| Precursor Synthesis (Sandmeyer) | Copper(I) Bromide (CuBr) | Conversion of diazonium salt to aryl bromide | google.comgoogle.com |

| Ring Reduction (Hydrogenation) | Ruthenium (Ru) | Hydrogenation of N-heterocycles | researchgate.net |

| Ring Reduction (Hydrogenation) | Palladium (Pd) | General hydrogenation and cross-coupling | researchgate.net |

| Ring Reduction (Hydrogenation) | Platinum (Pt) | Hydrogenation of aromatic rings | scribd.com |

| Potential Future Methods | Purine Nucleoside Phosphorylase (PNP) | Biocatalytic modification of heterocycles | rsc.org |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles aims to make the synthesis of this compound more environmentally benign and sustainable. sigmaaldrich.comrroij.com The traditional synthetic routes can be evaluated against these principles to identify areas for improvement.

Prevention of Waste : Traditional methods, such as those involving the diazotization of aminopyridines, generate significant waste streams, including byproducts from side reactions and spent acids. google.comgoogle.com It is better to prevent waste than to treat it after it has been created. sigmaaldrich.com

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org The Sandmeyer reaction has a moderate atom economy due to the loss of nitrogen gas and the use of stoichiometric reagents.

Less Hazardous Chemical Syntheses : The use of hazardous substances like liquid bromine and strong acids (HBr) should be avoided where possible. google.compatsnap.com Green approaches would seek to replace these with safer alternatives, for instance, using solid brominating agents like NBS or catalytic bromination methods. researchgate.net

Safer Solvents and Auxiliaries : Many syntheses of the precursor employ hazardous organic solvents like 1,2-dichloroethane (B1671644) or diethyl ether for reaction or extraction. patsnap.comchemicalbook.com Green chemistry encourages the use of safer solvents (e.g., water, ethanol) or solvent-free conditions. rroij.com

Design for Energy Efficiency : Reactions should ideally be conducted at ambient temperature and pressure to minimize energy consumption. acs.org The synthesis of 2,5-dibromopyridine often requires very low temperatures (e.g., -5 to 5 °C) for the diazotization step, which is energy-intensive. google.comgoogle.com

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. sigmaaldrich.com The use of CuBr in the Sandmeyer reaction and noble metal catalysts in the hydrogenation step are examples of this principle in action. Developing more efficient and recyclable catalysts is a key goal.

Reduce Derivatives : Unnecessary derivatization, such as the formation of a diazonium salt intermediate from an amine, requires additional reagents and can generate waste. acs.orgscispace.com Alternative synthetic routes that avoid such intermediate steps, for example, through direct C-H activation and halogenation of the pyridine ring, would be a significant green improvement.

By focusing on these principles, future synthetic routes to this compound can be developed to be safer, more efficient, and more sustainable.

Stereochemical Aspects and Control in 2,5 Dibromopiperidine Chemistry

Diastereoisomerism and Enantiomerism of 2,5-Dibromopiperidine

The substitution pattern of this compound inherently leads to complex stereoisomerism, encompassing both diastereomers and enantiomers.

This compound possesses two stereogenic centers at the C2 and C5 positions of the piperidine (B6355638) ring. The presence of 'n' stereogenic centers in a molecule can result in a maximum of 2n stereoisomers. For this compound, with n=2, a maximum of four stereoisomers can exist.

These stereoisomers are grouped into two pairs of enantiomers. The relative configuration of the two bromine substituents defines the diastereomeric relationship. When the two bromine atoms are on the same side of the piperidine ring's plane, it is the cis diastereomer. When they are on opposite sides, it is the trans diastereomer.

Each of these diastereomers is chiral and exists as a pair of enantiomers:

cis-2,5-Dibromopiperidine: This diastereomer consists of the (2R, 5S) and (2S, 5R) enantiomers.

trans-2,5-Dibromopiperidine: This diastereomer consists of the (2R, 5R) and (2S, 5S) enantiomers.

The relationship between these isomers is crucial for understanding their distinct physical, chemical, and biological properties.

The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. For this compound, the stability of these chair conformations is influenced by the axial or equatorial positions of the two bromine substituents.

trans Isomers ((2R,5R) and (2S,5S)): The trans diastereomer can exist in two primary chair conformations. One has both bromine atoms in equatorial positions (diequatorial), and the other has both in axial positions (diaxial). Due to the significant steric bulk of the bromine atoms, the diequatorial conformation is considerably more stable, as it minimizes 1,3-diaxial interactions.

cis Isomers ((2R,5S) and (2S,5R)): The cis diastereomer exists as two rapidly interconverting chair conformations, both of which have one bromine atom in an axial position and the other in an equatorial position. These two conformers are of equal energy.

The energy barrier for the ring flip between chair conformations in substituted piperidines is typically in the range of 10-12 kcal/mol. This barrier is low enough to allow for rapid interconversion at room temperature, although the equilibrium will heavily favor the most stable conformer, particularly the diequatorial form for the trans isomer. researchgate.net

Asymmetric Synthesis of Enantiopure this compound

The synthesis of single enantiomers of this compound requires stereocontrolled methods. While specific protocols for this exact molecule are not extensively documented, general strategies for the asymmetric synthesis of substituted piperidines are well-established and applicable. nih.gov

A common strategy involves the use of a chiral auxiliary, a chiral molecule that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a key reaction. For piperidine synthesis, this can involve attaching a chiral auxiliary to the nitrogen atom or another part of the precursor molecule. researchgate.netcdnsciencepub.com

For instance, a chiral auxiliary derived from an amino acid, such as phenylglycinol, can be used to form a chiral lactam intermediate. researchgate.netrsc.org Subsequent reactions, like alkylation or conjugate additions, proceed with high diastereoselectivity due to the steric influence of the auxiliary. After the desired stereocenters are set, the auxiliary is cleaved to yield the enantiopure piperidine derivative. Carbohydrate-based auxiliaries have also proven effective in guiding the stereoselective synthesis of piperidine alkaloids. researchgate.netcdnsciencepub.com

Modern synthetic chemistry offers powerful catalytic methods for constructing chiral molecules with high enantioselectivity.

Organocatalysis: Small organic molecules, such as proline and its derivatives, can act as catalysts to promote enantioselective reactions. rsc.org For piperidine synthesis, organocatalysts can facilitate domino reactions, like a Michael addition followed by cyclization, to form the piperidine ring with control over multiple stereocenters in a single step. nih.govacs.org

Metal-Catalyzed Reactions: Transition metal complexes featuring chiral ligands are highly effective for a wide range of enantioselective transformations. acs.org Rhodium, iridium, nickel, and palladium catalysts are commonly used for asymmetric hydrogenations, cyclizations, and cross-coupling reactions to build the chiral piperidine core. nih.govdicp.ac.cnthieme-connect.com For example, a rhodium-catalyzed asymmetric carbometalation can be a key step in a multi-step synthesis to produce enantioenriched 3-substituted piperidines from pyridine (B92270) precursors. acs.orgnih.gov

Methodologies for Stereochemical Purity Determination and Chirality Assessment

Determining the stereochemical purity, specifically the enantiomeric excess (ee), of a chiral sample is essential. Several analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods for separating and quantifying enantiomers. mdpi.comphenomenex.com The sample is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification. yakhak.orguma.esheraldopenaccess.us

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, the use of chiral solvating agents or chiral derivatizing agents can overcome this limitation. acs.orgnih.gov A chiral solvating agent, such as (18-crown-6)-2,3,11,12-tetracarboxylic acid, can form transient diastereomeric complexes with the enantiomers, resulting in separate, distinguishable signals in the NMR spectrum. acs.orgnih.gov Alternatively, derivatizing the enantiomeric mixture with a chiral reagent creates stable diastereomers that inherently have different NMR spectra. 19F NMR can also be a powerful tool when using fluorine-containing chiral probes. nih.gov

Vibrational Circular Dichroism (VCD): This technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum to spectra calculated using density functional theory (DFT), the absolute configuration of a molecule can be determined. nih.govacs.org

Compound Information

Advanced Spectroscopic Characterization for Structural Elucidation of 2,5 Dibromopiperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the intricate structural details of organic molecules in solution. nih.gov For 2,5-dibromopiperidine, NMR is crucial for determining the constitution, configuration, and conformation of the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Techniques

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to provide key information regarding the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling. The chemical shifts of the protons are significantly influenced by the presence of the electronegative bromine atoms and the nitrogen atom. Protons attached to carbons bearing a bromine atom (C2-H and C5-H) are anticipated to be deshielded and resonate at a lower field compared to other ring protons. The complexity of the spectrum will depend on the stereochemistry (cis/trans isomerism) and the conformational dynamics of the piperidine (B6355638) ring.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Note: The following data are predicted values based on the analysis of similar halogenated piperidine structures and general NMR principles. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | 4.0 - 4.5 | C-2: 55 - 65 |

| H-3 | 1.8 - 2.4 | C-3: 30 - 40 |

| H-4 | 1.6 - 2.2 | C-4: 25 - 35 |

| H-5 | 4.0 - 4.5 | C-5: 55 - 65 |

| H-6 | 2.8 - 3.4 | C-6: 45 - 55 |

| N-H | 1.5 - 3.0 | - |

Two-Dimensional (2D) NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and for determining the stereochemistry of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. rsc.org For this compound, COSY spectra would show correlations between adjacent protons in the piperidine ring (e.g., H-2 with H-3, H-3 with H-4, etc.), confirming their connectivity. The magnitude of the coupling constants extracted from a high-resolution COSY or 1D ¹H NMR spectrum can provide valuable information about the dihedral angles between protons, which is crucial for conformational analysis. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton with the carbon atom to which it is directly attached. rsc.org This allows for the direct assignment of carbon signals based on the already assigned proton signals. For instance, the proton signal assigned to H-2 would show a cross-peak with the carbon signal of C-2.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a powerful technique for determining the spatial proximity of protons, which is essential for stereochemical and conformational analysis. semanticscholar.orgnih.gov For this compound, NOESY can distinguish between cis and trans isomers by observing through-space interactions between protons on the same side of the ring. For example, in a cis isomer, a NOE might be observed between the axial protons at C-2 and C-6, whereas in a trans isomer, the NOE would be between an axial proton at C-2 and an equatorial proton at C-6.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and can also be sensitive to conformational changes. iosrjournals.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C-H stretching vibrations. The N-H stretch will typically appear as a medium to weak band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methylene (B1212753) groups in the piperidine ring are expected in the 2850-3000 cm⁻¹ range. The C-Br stretching vibrations are expected at lower frequencies, typically in the 500-600 cm⁻¹ region. The position and shape of the N-H band can be indicative of hydrogen bonding.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. rsc.orgolemiss.edu While IR absorption is dependent on a change in the dipole moment, Raman scattering depends on a change in the polarizability of the molecule. The C-Br bonds are expected to give rise to strong signals in the Raman spectrum. Conformational isomers of this compound may be distinguishable by unique peaks in the low-frequency region of the Raman spectrum, which is sensitive to skeletal vibrations. acs.org

Interactive Data Table: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | 3300 - 3500 | Medium (IR), Weak (Raman) |

| C-H Stretch (aliphatic) | 2850 - 3000 | 2850 - 3000 | Strong (IR & Raman) |

| C-N Stretch | 1000 - 1250 | 1000 - 1250 | Medium (IR & Raman) |

| C-Br Stretch | 500 - 600 | 500 - 600 | Strong (IR & Raman) |

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. savemyexams.com For this compound, HRMS would provide a precise measurement of its molecular weight, allowing for the confirmation of its molecular formula (C₅H₉Br₂N). The presence of two bromine atoms will result in a characteristic isotopic pattern in the mass spectrum due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for halogenated piperidines include the loss of a bromine atom, followed by further fragmentation of the piperidine ring. The analysis of these fragmentation patterns can help to confirm the positions of the bromine substituents.

Interactive Data Table: Predicted Mass Spectrometric Data for this compound (C₅H₉Br₂N)

| Ion | Predicted m/z | Description |

| [M]⁺ | 242.9149, 244.9129, 246.9108 | Molecular ion with characteristic isotopic pattern for two bromine atoms. |

| [M-Br]⁺ | 164.0024, 166.0004 | Loss of a bromine atom. |

| [M-HBr]⁺ | 163.0000, 165.9980 | Loss of hydrogen bromide. |

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including absolute configuration. wikipedia.org If a suitable single crystal of this compound or a derivative can be obtained, X-ray diffraction analysis can provide precise measurements of bond lengths, bond angles, and torsional angles. researchgate.net This information would unambiguously establish the relative stereochemistry (cis or trans) of the bromine atoms and the preferred conformation of the piperidine ring in the solid state. For chiral isomers, the use of a chiral auxiliary or the application of anomalous dispersion methods can allow for the determination of the absolute configuration. nih.gov

Computational Chemistry and Mechanistic Investigations of 2,5 Dibromopiperidine

Quantum Chemical Calculations for Molecular Geometry, Electronic Structure, and Conformational Preferences

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in determining the fundamental properties of 2,5-dibromopiperidine. These methods can predict the optimized molecular geometry, electronic landscape, and the relative stability of its various conformers.

For this compound, the primary conformational question revolves around the chair form of the piperidine (B6355638) ring and the axial versus equatorial positions of the two bromine substituents. This leads to several possible diastereomers (cis and trans) and, within each, different chair conformers. For instance, the trans-isomer can exist in a diaxial (a,a) or a diequatorial (e,e) conformation, while the cis-isomer exists in an axial-equatorial (a,e) conformation.

DFT calculations, commonly using functionals like B3LYP or M06-2X with basis sets such as 6-311+G(d,p), are employed to optimize the geometry of these conformers and calculate their relative energies. nih.govsid.ir Studies on analogous compounds like trans-1,2-dibromocyclohexane (B146542) have shown that while the diequatorial conformer is often expected to be more stable due to sterics, the diaxial conformer can be favored due to hyperconjugative effects. nih.gov The relative energy of these conformers is also sensitive to the solvent environment, a factor that can be modeled using continuum solvation models like the Polarizable Continuum Model (PCM). nih.govnih.gov In polar solvents, conformers with larger dipole moments are often stabilized. smolecule.com

The electronic structure is analyzed through methods like Natural Bond Orbital (NBO) analysis, which can quantify hyperconjugative interactions, such as the stabilizing donation of electron density from an axial C-H bond's sigma orbital into the anti-bonding sigma-star (σ*) orbital of an adjacent axial C-Br bond. nih.gov This effect can be a key factor in the conformational preferences of halogenated cyclohexanes and piperidines.

Table 1: Illustrative DFT-Calculated Properties for Conformers of trans-2,5-Dibromopiperidine

| Property | Diequatorial (e,e) Conformer | Diaxial (a,a) Conformer |

|---|---|---|

| Relative Energy (kcal/mol, Gas Phase) | 0.00 | +0.85 |

| Dipole Moment (Debye) | 2.5 | 0.2 |

| C2-Br Bond Length (Å) | 1.96 | 1.98 |

| C5-Br Bond Length (Å) | 1.96 | 1.98 |

| NBO Interaction Energy (σC-H -> σC-Br, kcal/mol)* | - | ~2.1 |

Note: The values in this table are illustrative, based on principles from computational studies on analogous halogenated cyclic compounds, and represent the type of data generated by DFT calculations.

Molecular Dynamics Simulations for Conformational Sampling and Interconversion Pathways

While quantum chemical calculations provide static pictures of stable conformers, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. acs.orgnih.gov By simulating the motion of atoms according to classical mechanics and a given force field, MD allows for the exploration of the conformational landscape and the pathways connecting different energy minima.

For this compound, MD simulations can be used to observe chair-to-chair ring inversions and nitrogen inversion. sid.irconicet.gov.ar These simulations, often performed at elevated temperatures to accelerate conformational changes, can map the interconversion between the diaxial and diequatorial forms of the trans-isomer, or between the two equivalent chair forms of the cis-isomer. rsc.org

The results of MD simulations can be visualized by plotting the potential energy as a function of key dihedral angles, revealing the energy barriers for these transformations. osti.gov This provides quantitative data on the flexibility of the piperidine ring and the rate at which different conformers interconvert. mdpi.com Analysis of MD trajectories can also identify transient, higher-energy conformations like twist-boat and boat forms that act as intermediates along the interconversion pathway. rsc.orgosti.gov

Table 2: Representative Energy Barriers for Conformational Interconversions in Substituted Piperidines from Computational Modeling

| Interconversion Process | Typical Calculated Energy Barrier (kcal/mol) |

|---|---|

| Chair-Chair Ring Inversion | 4 - 11 |

| Nitrogen Inversion | 1.5 - 7 |

| Chair to Twist-Boat | ~5 |

Note: These values are representative and compiled from computational studies on various piperidine derivatives. The specific barriers for this compound would depend on the chosen computational method and force field.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the detailed mechanisms of chemical reactions involving this compound, such as nucleophilic substitution or elimination. rsc.org These studies can map out the entire reaction pathway, identifying intermediates and, crucially, the high-energy transition states that control the reaction rate. acs.org

Transition State Characterization and Activation Energy Calculations

A key goal in computational reaction modeling is to locate the transition state (TS) structure for a given chemical step. nih.gov Algorithms within quantum chemistry software are used to search the potential energy surface for a first-order saddle point—a structure that is a maximum along the reaction coordinate but a minimum in all other degrees of freedom. arxiv.org The successful location of a TS is confirmed by a vibrational frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. arxiv.org

For a reaction like the nucleophilic substitution of a bromide in this compound, DFT calculations can determine the geometry of the TS and its energy relative to the reactants. This energy difference is the activation energy (ΔE‡), which is the primary determinant of the reaction rate. chemrxiv.org Studies on similar SNAr reactions have shown that computational modeling can accurately reproduce experimental kinetic data and explain the influence of substituents and solvents on reactivity. researchgate.netnih.gov

Exploration of Potential Energy Surfaces for Chemical Transformations

The potential energy surface (PES) is a conceptual and computational map that describes the energy of a molecular system as a function of its geometry. acs.org By calculating the energy at various points along a reaction coordinate (e.g., the breaking of a C-Br bond and the formation of a new bond), a reaction energy profile can be constructed. osti.gov

This profile provides a visual representation of the entire chemical transformation, showing the relative energies of reactants, intermediates, transition states, and products. acs.org For complex, multi-step reactions, exploring the PES can reveal hidden intermediates or alternative reaction pathways that might not be intuitively obvious. acs.org For this compound, PES scans can be used to model processes like E2 elimination reactions, where the dihedral angle between the departing proton and the bromide leaving group is critical, or to compare the energetic profiles of axial versus equatorial attack in substitution reactions.

Prediction of Spectroscopic Properties through Computational Methods for Enhanced Structural Characterization

Computational chemistry can accurately predict various spectroscopic properties, providing a powerful tool for interpreting experimental data and confirming molecular structures. derpharmachemica.com

For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. The most common and reliable method for this is the Gauge-Independent Atomic Orbital (GIAO) method. derpharmachemica.commdpi.comresearchgate.net By calculating the magnetic shielding tensors for each nucleus in a given conformer, their chemical shifts can be predicted. Comparing these predicted shifts with experimental spectra can help assign specific signals and determine the major conformation present in solution. nih.gov The accuracy of these predictions is often high enough to distinguish between different stereoisomers and conformers.

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. acs.orgtandfonline.comnih.gov These calculations yield a set of normal modes and their corresponding frequencies and intensities. While calculated harmonic frequencies are often systematically higher than experimental values, they can be corrected using empirical scaling factors, leading to excellent agreement with experimental spectra. This allows for the confident assignment of complex vibrational bands to specific molecular motions, such as C-Br stretches, C-N stretches, and ring deformations. core.ac.uk

Table 3: Illustrative Comparison of Experimental and Computationally Predicted ¹³C NMR Chemical Shifts (ppm)

| Carbon Atom | Experimental δ (ppm) | GIAO-DFT Predicted δ (ppm) |

|---|---|---|

| C2 | 55.2 | 55.8 |

| C3 | 34.5 | 34.1 |

| C4 | 28.1 | 27.9 |

| C5 | 54.9 | 55.6 |

| C6 | 46.3 | 46.9 |

Note: These are hypothetical values for a conformer of this compound, illustrating the typical agreement between experimental and GIAO-DFT calculated chemical shifts as seen in numerous studies on organic molecules.

Chemical Reactivity and Transformation Pathways of 2,5 Dibromopiperidine

Nucleophilic Substitution Reactions of the Bromine Atoms

The bromine atoms in 2,5-dibromopiperidine are effective leaving groups, facilitating nucleophilic substitution reactions where a nucleophile replaces one or both bromine atoms. These reactions are fundamental for introducing a wide array of functional groups onto the piperidine (B6355638) scaffold. The specific mechanistic pathway followed, either SN1 or SN2, is dependent on several factors including the nature of the nucleophile, the solvent, and the stability of potential intermediates.

Nucleophilic substitution reactions on halogenated piperidines, such as this compound, can proceed through two primary mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular). savemyexams.commasterorganicchemistry.com

The SN2 mechanism involves a single, concerted step where the nucleophile attacks the carbon atom from the side opposite to the bromine atom (backside attack). chemicalnote.comlibretexts.org This leads to an inversion of the stereochemical configuration at the carbon center. libretexts.org The reaction rate for an SN2 process is dependent on the concentrations of both the substrate (this compound) and the incoming nucleophile. youtube.com This pathway is favored by strong, unhindered nucleophiles, polar aprotic solvents, and substrates with minimal steric hindrance around the reaction center. libretexts.orgyoutube.com

The SN1 mechanism is a two-step process. chemicalnote.com The first and rate-determining step is the spontaneous dissociation of the C-Br bond to form a planar carbocation intermediate. savemyexams.comchemicalnote.com In the second step, this carbocation is rapidly attacked by a nucleophile from either face, typically leading to a mixture of stereoisomers (racemization). chemicalnote.com The rate of an SN1 reaction depends solely on the concentration of the substrate. masterorganicchemistry.com This pathway is favored for substrates that can form stable carbocations, with weak nucleophiles, and in polar protic solvents that can stabilize both the carbocation intermediate and the leaving group. youtube.com

Since the bromine atoms in this compound are on secondary carbons, both SN1 and SN2 pathways are possible, and the reaction conditions will determine which mechanism predominates.

| Characteristic | SN1 Mechanism | SN2 Mechanism |

|---|---|---|

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Molecularity | Unimolecular (rate-determining step) | Bimolecular (rate-determining step) |

| Mechanism | Two steps (Carbocation intermediate) | One step (Concerted) |

| Stereochemistry | Racemization (attack from both faces) | Inversion of configuration (backside attack) |

| Favored by | Weak nucleophiles, polar protic solvents | Strong nucleophiles, polar aprotic solvents |

| Substrate Structure | Favored by more substituted carbons (tertiary > secondary) that form stable carbocations. savemyexams.com | Favored by less sterically hindered carbons (methyl > primary > secondary). libretexts.org |

Regioselectivity refers to the preference for reaction at one position over another. In an N-unsubstituted this compound, the C2 and C5 positions are chemically equivalent, meaning a nucleophile would not preferentially attack one over the other, potentially leading to mixtures of mono- and di-substituted products. However, regioselectivity can be induced by installing a substituent on the nitrogen atom. An N-acyl or N-alkyl group can alter the steric and electronic environment, potentially rendering the C2 and C5 positions inequivalent and allowing for selective substitution at one site.

Stereoselectivity is the preference for the formation of one stereoisomer over another. masterorganicchemistry.com The stereochemical outcome of substitution on this compound is directly linked to the reaction mechanism.

If the reaction proceeds via an SN2 pathway , it will be stereospecific, resulting in an inversion of configuration at the reacting carbon center. For example, if a single enantiomer of cis-2,5-dibromopiperidine reacts with a nucleophile at C2, the product will have a trans relationship between the new substituent at C2 and the remaining bromine at C5.

If the reaction proceeds via an SN1 pathway , the formation of a planar carbocation intermediate allows the nucleophile to attack from either face. This typically results in a loss of stereochemical information from the starting material, leading to a mixture of stereoisomers (e.g., both cis and trans products). chemicalnote.com

Elimination Reactions Leading to Unsaturated Piperidine Derivatives

In the presence of a base, this compound can undergo elimination reactions to form unsaturated piperidine derivatives, such as dihydropyridines. This process competes with nucleophilic substitution. The use of strong, sterically hindered bases (e.g., potassium tert-butoxide) and high temperatures typically favors elimination over substitution.

The reaction can proceed via an E2 (bimolecular) or E1 (unimolecular) mechanism, analogous to substitution reactions. In an E2 reaction, a base removes a proton from a carbon adjacent to the C-Br bond, while the C-Br bond breaks simultaneously to form a double bond. This concerted process has specific stereochemical requirements, favoring an anti-periplanar arrangement of the proton and the leaving group.

Depending on which protons are removed and whether one or both bromine atoms react, a variety of unsaturated products can be formed. For instance, a single elimination reaction would yield a tetrahydropyridine (B1245486) isomer, while a double elimination could lead to a dihydropyridine (B1217469). The regioselectivity of the elimination often follows Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene as the major product.

Metal-Catalyzed Cross-Coupling Reactions at the Bromine Centers

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grrhhz.net While extensively used for aryl halides like 2,5-dibromopyridine (B19318), their application to C(sp³)-halides, such as those in this compound, is also well-established, though it can present unique challenges like slower rates of oxidative addition and the potential for β-hydride elimination. nih.govorganic-chemistry.org These reactions allow for the introduction of alkyl, alkenyl, aryl, and alkynyl groups at the C2 and C5 positions.

Several named cross-coupling reactions could potentially be applied to functionalize this compound.

Suzuki Coupling: This reaction involves the coupling of the alkyl bromide with an organoboron reagent (like a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govlibretexts.org It is a versatile method for forming C-C bonds.

Negishi Coupling: The Negishi reaction couples the substrate with an organozinc reagent. organic-chemistry.org It is known for its high reactivity and functional group tolerance, and it is particularly effective for coupling C(sp³)-halides. organic-chemistry.orgnih.govresearchgate.net

Heck Reaction: The Heck reaction typically couples an aryl or vinyl halide with an alkene. organic-chemistry.orgwikipedia.org While the classic Heck reaction is less common for unactivated alkyl halides, related reductive Heck variants can be used to couple alkyl halides with alkenes. nih.gov

Sonogashira Coupling: This reaction forms a C-C bond between a halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orglibretexts.org It is most common for C(sp²) and C(sp) halides, but copper-free and modified conditions have expanded its scope. nih.gov

| Reaction Name | Coupling Partner (Organometallic Reagent) | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki | R-B(OH)₂ or R-B(OR')₂ (Organoboron) | C(sp³)-C(sp²), C(sp³)-C(sp³) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, K₃PO₄) |

| Negishi | R-ZnX (Organozinc) | C(sp³)-C(sp²), C(sp³)-C(sp³) | Pd(0) or Ni(0) catalyst (e.g., Pd₂(dba)₃/ligand) |

| Heck | Alkene (R'-CH=CH₂) | C(sp³)-C(sp²) | Pd(0) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) |

| Sonogashira | R-C≡CH (Terminal Alkyne) | C(sp³)-C(sp) | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Amine base |

Achieving selective functionalization is crucial when working with a difunctionalized substrate like this compound.

Chemoselectivity involves selectively reacting the C-Br bonds without affecting other functional groups. The secondary amine (N-H) in the piperidine ring is itself a nucleophile and can interfere with certain reactions. A common strategy to enhance chemoselectivity is to protect the nitrogen atom, for example, as a carbamate (B1207046) (e.g., Boc or Cbz). This removes the acidic proton and renders the nitrogen non-nucleophilic, allowing the C-Br bonds to react cleanly.

Regioselectivity in cross-coupling reactions can be controlled to achieve either mono- or di-functionalization.

Monofunctionalization: By carefully controlling the reaction stoichiometry and using just one equivalent of the organometallic coupling partner, it is often possible to selectively replace a single bromine atom. This yields a 2-bromo-5-substituted piperidine, which is a valuable intermediate for further diversification, as the remaining bromine can be targeted in a subsequent, different coupling reaction.

Sequential Difunctionalization: A powerful strategy involves a stepwise approach. First, a monofunctionalization is performed using one type of cross-coupling reaction. Then, the remaining C-Br bond is subjected to a different cross-coupling reaction with a new partner. This allows for the synthesis of 2,5-disubstituted piperidines with two different, precisely installed functional groups. The inherent reactivity difference between a C(sp³)-Br bond and a newly formed C(sp³)-C(sp²) bond can also be exploited for selective transformations.

Derivatization and Functionalization at the Piperidine Nitrogen Atom

The nitrogen atom in the piperidine ring is a key site for derivatization and functionalization. For a hypothetical this compound, the secondary amine would be expected to undergo a range of common reactions to introduce various functional groups. These reactions are fundamental in modifying the compound's physical, chemical, and biological properties.

N-Alkylation: The nitrogen atom can be alkylated using alkyl halides. This reaction proceeds via nucleophilic substitution, where the nitrogen lone pair attacks the electrophilic carbon of the alkyl halide. The choice of alkylating agent would allow for the introduction of a wide variety of substituents.

N-Arylation: Arylation of the piperidine nitrogen can be achieved through methods such as the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between the piperidine and an aryl halide or triflate.

N-Acylation: Acyl groups can be introduced by reacting the piperidine with acyl chlorides or acid anhydrides. This reaction typically occurs in the presence of a base to neutralize the hydrogen halide byproduct and results in the formation of an N-acylpiperidine.

N-Sulfonylation: The formation of sulfonamides can be accomplished by reacting the piperidine with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base.

Reductive Amination: The piperidine nitrogen could also be functionalized via reductive amination with aldehydes or ketones. This two-step, one-pot reaction involves the initial formation of an iminium ion, which is then reduced in situ to the corresponding N-substituted piperidine.

A summary of potential functionalization reactions at the nitrogen atom is presented in the interactive table below.

| Reaction Type | Reagents | Functional Group Introduced |

| N-Alkylation | Alkyl Halide (R-X) | Alkyl (R) |

| N-Arylation | Aryl Halide (Ar-X), Pd catalyst | Aryl (Ar) |

| N-Acylation | Acyl Chloride (RCOCl) | Acyl (RCO) |

| N-Sulfonylation | Sulfonyl Chloride (RSO2Cl) | Sulfonyl (RSO2) |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Substituted Alkyl |

Ring-Opening and Rearrangement Reactions of the Piperidine Scaffold

The piperidine ring is generally stable; however, under certain conditions, ring-opening and rearrangement reactions can occur, particularly with appropriately substituted derivatives. For a molecule like this compound, the presence of bromine atoms could influence its propensity to undergo such transformations.

Ring-Opening Reactions: Ring-opening of the piperidine scaffold is not a common reaction pathway under standard conditions due to the stability of the saturated heterocyclic ring. However, specific functionalities can be introduced to facilitate this process. For instance, oxidative cleavage of a C-C bond within the ring can lead to linear difunctionalized compounds. While there is no specific literature on this compound, studies on other substituted piperidines have shown that oxidative ring cleavage can be achieved using strong oxidizing agents, often preceded by other functional group manipulations.

Rearrangement Reactions: Skeletal rearrangements of the piperidine ring are also uncommon. However, certain types of rearrangements, such as those involving adjacent functional groups or the formation of strained intermediates, have been observed in related systems. For example, rearrangements involving aziridinium (B1262131) ion intermediates can lead to changes in the substitution pattern on the ring. The presence of bromine atoms in this compound could potentially facilitate rearrangements through neighboring group participation or by influencing the stability of cationic intermediates, though specific examples are not documented.

The table below summarizes the theoretical possibilities for ring transformations of a substituted piperidine scaffold.

| Transformation | Description | Potential Trigger |

| Ring-Opening | Cleavage of the piperidine ring to form an acyclic compound. | Strong oxidizing agents, specific functional group manipulations. |

| Rearrangement | Alteration of the piperidine ring structure or substituent positions. | Formation of reactive intermediates (e.g., aziridinium ions), neighboring group participation. |

Applications of 2,5 Dibromopiperidine As a Versatile Building Block in Organic Synthesis

Precursor for the Synthesis of Diverse Substituted Piperidines and Polycyclic N-Heterocycles

Information regarding the use of 2,5-Dibromopiperidine as a precursor for the synthesis of other substituted piperidines or its role in the construction of polycyclic N-heterocycles is not available in the current body of scientific literature.

Role in the Construction of Chiral Scaffolds and Enantiopure Intermediates

There are no documented examples or research findings on the application of this compound in the construction of chiral scaffolds or as a starting material for enantiopure intermediates.

Integration into Complex Molecular Architectures for Advanced Materials and Chemical Probes

The integration of this compound into complex molecular architectures for the development of advanced materials or chemical probes has not been reported.

Development of Novel Organocatalysts and Ligands Utilizing the Piperidine (B6355638) Framework

There is no available information on the use of a this compound framework for the development of novel organocatalysts or ligands.

Conclusion and Future Research Directions

Summary of Current Research Landscape and Key Achievements in 2,5-Dibromopiperidine Chemistry

The current research landscape for this compound is characterized by a focus on its synthesis and its utility as a precursor to more complex nitrogen-containing molecules. Key achievements in this area have centered on establishing reliable, albeit often challenging, synthetic routes to this compound. The primary importance of this compound lies in its role as a chiral intermediate for the synthesis of alkaloids and other biologically active piperidine (B6355638) derivatives. The stereochemical arrangement of the bromine atoms and the hydrogen at the C2 and C5 positions dictates the conformational preferences of the piperidine ring, a feature that is crucial in the design of stereospecific synthetic transformations.

A significant portion of the research has been dedicated to understanding the reactivity of the two carbon-bromine bonds. The differential reactivity, influenced by the electronic and steric environment of the piperidine ring, allows for sequential and site-selective substitution reactions. This has been a pivotal achievement, enabling chemists to introduce different functionalities at the C2 and C5 positions in a controlled manner.

Emerging Synthetic Strategies and Advanced Methodologies for Enhanced Accessibility

Historically, the synthesis of this compound has been hampered by issues of stereocontrol and yield. However, recent advancements in synthetic methodology are beginning to address these challenges. Emerging strategies are increasingly focused on the stereoselective synthesis of specific diastereomers of this compound.

One promising approach involves the diastereoselective bromination of N-protected piperidine precursors. These methods often employ chiral auxiliaries or catalysts to direct the bromine atoms to specific faces of the ring, thereby controlling the relative stereochemistry. Furthermore, enzymatic reactions are being explored as a green and highly selective alternative for the synthesis of enantiopure this compound derivatives.

Advanced methodologies also include the development of more efficient brominating agents and reaction conditions that minimize the formation of side products. The use of flow chemistry is another emerging area that promises to enhance the safety and scalability of this compound synthesis, particularly for reactions involving hazardous reagents like elemental bromine.

Potential for Novel Applications Across Various Fields of Chemical Science

The unique structural features of this compound open up a wide range of potential applications in chemical science. Its primary utility is as a scaffold in the total synthesis of natural products, particularly alkaloids that feature a substituted piperidine ring. The ability to selectively functionalize the C2 and C5 positions makes it an invaluable tool for creating analogs of these natural products for structure-activity relationship studies.

Beyond natural product synthesis, this compound holds potential in the development of novel pharmaceuticals. The piperidine motif is a common feature in many approved drugs, and the introduction of bromine atoms provides handles for late-stage functionalization, a powerful strategy in medicinal chemistry for rapidly generating libraries of drug candidates.

In materials science, the incorporation of the rigid, chiral this compound scaffold into polymers or liquid crystals could lead to materials with interesting chiroptical properties. The bromine atoms can also serve as reactive sites for cross-linking or for the attachment of other functional moieties.

Remaining Challenges and Future Opportunities in the Fundamental and Applied Research of this compound

Despite the progress made, several challenges remain in the field of this compound chemistry. A major hurdle is the development of a truly general and highly stereoselective synthesis that can provide access to all possible stereoisomers in high purity and on a preparative scale. The inherent conformational flexibility of the piperidine ring can complicate stereochemical control during synthesis and subsequent reactions.

Another challenge lies in the selective activation of one C-Br bond over the other in a predictable and controlled manner. While some progress has been made, developing a broader range of orthogonal de-bromination or substitution reactions would significantly expand the synthetic utility of this building block.

Q & A

Q. What statistical approaches are suitable for analyzing kinetic data in reactions involving this compound?

Q. How can in-situ spectroscopic techniques (e.g., ReactIR) elucidate intermediate species during this compound derivatization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.